2,3-Difluoro-6-methoxybenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,3-Difluoro-6-methoxybenzonitrile can be understood by examining the methods used for similar compounds. In one study, the condensation of 2-fluorobenzonitriles with phenoxides was performed to yield 2-aryloxybenzonitriles. These intermediates were then subjected to cyclization in trifluoromethanesulfonic acid at room temperature, resulting in the formation of xanthone-iminium triflates. This reaction demonstrates the potential for creating complex structures from simpler nitrile precursors. The resistance of the C=N bond to hydrolysis in these compounds is notable, although harsh conditions can eventually lead to the formation of xanthones. This synthesis pathway is highlighted by the creation of polynuclear dixanthones and a high molar mass polyxanthone from 3,3'-difluoro-4,4'-biphenyldicarbonitrile, which is structurally related to 2,3-Difluoro-6-methoxybenzonitrile .
Molecular Structure Analysis
While the specific molecular structure of 2,3-Difluoro-6-methoxybenzonitrile is not detailed in the provided papers, the structure of related compounds can offer insights. The presence of fluorine atoms in the aromatic ring, as seen in the synthesis of xanthone derivatives, suggests that the electron-withdrawing nature of fluorine could affect the reactivity and stability of the molecule. The methoxy group in the 6-position would contribute electron density through resonance, potentially influencing the electronic properties of the compound .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 2,3-Difluoro-6-methoxybenzonitrile can be inferred from the reactions described. For instance, the displacement of fluorine atoms from hexafluorobenzene by sodium cyanide in methanol indicates that fluorinated aromatic compounds can undergo nucleophilic substitution reactions. A by-product of this reaction was identified as 1,4-dicyano-2,3,5,6-tetramethoxybenzene, which suggests that multiple substitutions can occur, leading to a significant alteration of the compound's structure and properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-Difluoro-6-methoxybenzonitrile are not directly reported in the provided papers. However, based on the properties of similar fluorinated aromatic nitriles, it can be anticipated that the compound would exhibit characteristics influenced by the strong electronegativity of fluorine and the electron-donating effects of the methoxy group. These substituents would affect the compound's boiling point, solubility, and stability. The resistance to hydrolysis of the C=N bond in related compounds suggests that 2,3-Difluoro-6-methoxybenzonitrile may also exhibit stability under certain conditions, which could be relevant for its potential applications .
Scientific Research Applications
Synthesis of Quinazolinones
A study by Fray et al. (2006) described a novel route to synthesize substituted 2-amino-4-quinazolinones, starting from 2,6-difluoro-4-methoxybenzonitrile. This process involved substituting one of the fluorine atoms with heterocycles and hydrolysis of the nitrile, leading to various o-fluorobenzoic acid derivatives (Fray et al., 2006).
Fluorinated Poly(ether nitrile) Synthesis
Kimura et al. (2001) reported the synthesis and characterization of novel fluorinated poly(ether nitrile)s derived from 2,3,4,5,6-Pentafluorobenzonitrile. The study highlighted the creation of polymers with excellent solubilities and high thermal stability, demonstrating the utility of fluorinated benzonitriles in polymer chemistry (Kimura et al., 2001).
Microwave Spectroscopy and Structural Analysis
Kamaee et al. (2015) investigated the rotational spectra of various fluorinated benzonitriles, including 2,3-difluorobenzonitrile. This study provided insights into the effect of fluorination on the molecular structure and geometry of benzonitriles (Kamaee et al., 2015).
Non-Linear Optical Properties
Kumar and Raman (2017) conducted a study on 5-Bromo-2-methoxybenzonitrile, focusing on its equilibrium geometric structure and potential for Second Harmonic Generation (SHG) applications. Although this study does not directly involve 2,3-difluoro-6-methoxybenzonitrile, it underscores the interest in benzonitrile derivatives for optical applications (Kumar & Raman, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2,3-difluoro-6-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOINHYTZCDVZGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397177 | |
Record name | 2,3-Difluoro-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
221202-34-2 | |
Record name | 2,3-Difluoro-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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